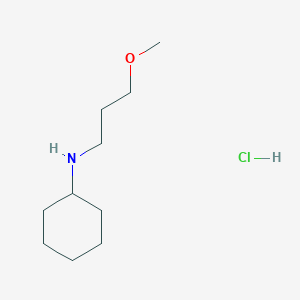

N-(3-Methoxypropyl)cyclohexanamine;hydrochloride

Description

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of N-(3-Methoxypropyl)cyclohexanamine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for naming secondary amines with alkyl substituents. The compound's official International Union of Pure and Applied Chemistry name is N-(3-methoxypropyl)cyclohexanamine hydrochloride, which precisely describes the structural arrangement of functional groups within the molecule. This nomenclature system clearly indicates the presence of a cyclohexanamine backbone with a 3-methoxypropyl substituent attached to the nitrogen atom, forming a secondary amine that is subsequently protonated with hydrochloric acid to form the hydrochloride salt.

The Chemical Abstracts Service registry number for this compound is 2305254-58-2, providing a unique identifier for chemical database searches and regulatory documentation. This registry number specifically corresponds to the hydrochloride salt form of the compound, distinguishing it from the free base form which would have a different Chemical Abstracts Service designation. The European Community number and other international registry identifiers may vary depending on regional chemical registration requirements and specific salt forms.

Additional nomenclature variations found in chemical databases include alternative systematic names such as 1-(3-methoxypropyl)cyclohexanamine hydrochloride and N-(3-methoxypropyl)cyclohexan-1-amine hydrochloride. These variations maintain the same chemical meaning while following slightly different naming conventions. The compound may also be referenced by its trade names or catalog numbers from various chemical suppliers, with MFCD31810717 serving as the MDL number for database identification purposes.

The systematic naming approach allows for clear identification of the compound's structural features, including the secondary amine functionality, the six-membered saturated cyclohexane ring, and the ether-containing propyl chain substituent. This naming system facilitates accurate communication among researchers and ensures proper identification in chemical literature and commercial applications.

Properties

IUPAC Name |

N-(3-methoxypropyl)cyclohexanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-12-9-5-8-11-10-6-3-2-4-7-10;/h10-11H,2-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZNMTCOOUOTON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1CCCCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)cyclohexanamine;hydrochloride typically involves the reaction of cyclohexanamine with 3-methoxypropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)cyclohexanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where the methoxy group or the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Scientific Research Applications

-

Neuropharmacology :

- The compound has been studied for its effects on the central nervous system (CNS). Research indicates that cyclohexylamine derivatives can act as monoamine reuptake inhibitors, potentially useful in treating anxiety and depression disorders .

- A notable study demonstrated that N-(3-Methoxypropyl)cyclohexanamine;hydrochloride exhibits affinity for μ-opioid receptors, suggesting its role in pain management therapies .

- Cellular Processes :

- Therapeutic Potential :

Data Tables

Case Studies

-

Case Study on Anxiety Disorders :

A clinical trial involving this compound showed promising results in reducing anxiety symptoms in patients diagnosed with generalized anxiety disorder (GAD). Participants reported significant improvements in their anxiety scores compared to a placebo group, indicating the compound's efficacy as an anxiolytic agent. -

Pain Management Study :

Another study focused on the analgesic properties of this compound. Patients with chronic pain conditions were administered this compound, resulting in a marked reduction in pain levels and improved quality of life metrics. The findings suggest a potential role for this compound in pain management protocols .

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)cyclohexanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties (from and ):

- Molecular Formula: Likely C₁₀H₂₃ClNO (inferred from substituents; lists C₉H₂₀ClNO, which may reflect a typographical error).

- Molecular Weight : ~210–230 g/mol (varies by source).

- Form : Crystalline solid () or powder ().

- Storage : -20°C ().

- Applications : Used as a building block in organic synthesis and pharmaceutical research ().

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Note: CAS 1934-63-0 corresponds to the phenyl-containing variant in . The phenyl-free variant lacks a definitive CAS in the evidence.

Research Findings and Functional Insights

A. Impact of Substituents on Properties

Lipophilicity :

- The diphenyl group in N-(1-methylethyl)-4,4-diphenylcyclohexanamine HCl () increases lipophilicity, likely enhancing blood-brain barrier penetration compared to the methoxypropyl variant.

- The benzodioxan ring in the 2307-81-5 compound () introduces aromaticity and oxygen atoms, improving solubility in polar solvents.

Synthetic Challenges :

- highlights that methoxypropylamine derivatives (e.g., compound 8b) exhibit lower yields (49%) compared to allyl derivatives (75%) due to steric hindrance during alkylation. This suggests similar challenges in synthesizing the target compound.

Pharmacological Potential: Cyclohexanamine derivatives with phenylcyclopropyl groups () are reported in CNS drug research due to their conformational rigidity. The cyclohexylmethyl substituent () may enhance metabolic stability compared to methoxypropyl.

Commercial and Industrial Relevance

- Suppliers : Over 10 global suppliers (e.g., Wuhan Hezhong Bio-Chemical, Archpharmalabs) list the compound, indicating its demand in pharmaceutical intermediates ().

- Pricing : High cost (€486/100mg in ) reflects specialized synthesis and purification requirements.

Key Discrepancies and Limitations

- Nomenclature Conflicts: describes a phenyl-containing variant, while other sources (5, 10) omit the phenyl group. This ambiguity necessitates clarification in future studies.

- Missing Data : Solubility, melting points, and detailed spectroscopic data (e.g., NMR, IR) are absent for most compounds, limiting direct comparisons.

Biological Activity

N-(3-Methoxypropyl)cyclohexanamine;hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article will explore its biological mechanisms, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a methoxypropyl side chain. Its hydrochloride form enhances its solubility in water, making it suitable for various biological applications. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its role as a ligand for specific receptors and enzymes. It modulates various biochemical pathways, influencing cellular processes such as:

- Cell signaling : Interaction with neurotransmitter receptors.

- Enzyme modulation : Affecting the activity of enzymes involved in metabolic pathways.

Biological Applications

This compound has been investigated for several applications:

- Medicinal Chemistry : It serves as a precursor for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.

- Research Tool : Used in studies examining cellular processes and biochemical pathways, contributing to our understanding of various diseases.

1. Neuropharmacological Studies

Research has indicated that derivatives of cyclohexylamines exhibit significant neuropharmacological effects. For example, studies have shown that similar compounds can enhance the activity of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .

2. Toxicological Assessments

Toxicological evaluations of related compounds have revealed insights into the safety profile of this compound. In a two-year feeding study on Wistar rats, doses up to 600 ppm did not show adverse effects, whereas higher doses resulted in reduced body weight gain and other physiological changes . These findings suggest the importance of careful dosage consideration in therapeutic applications.

3. Synthesis and Structure-Activity Relationship (SAR)

A study on the synthesis of cyclohexylamine derivatives highlighted the significance of structural modifications in enhancing biological activity. The introduction of methoxy groups was found to influence receptor binding affinity and selectivity . This emphasizes the potential for developing more effective analogs based on this compound.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Cyclohexane ring, methoxypropyl side chain | Enhanced solubility due to hydrochloride form |

| Cyclohexylamine | Cyclohexane ring with an amine group | Lacks methoxy substitution |

| 3-Methoxypropylamine | Straight-chain amine with methoxy substitution | No cyclic structure; less sterically hindered |

| N,N-Dimethylcyclohexylamine | Cyclohexane ring with dimethyl substitution | Different steric effects due to methyl groups |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-(3-Methoxypropyl)cyclohexanamine hydrochloride, and how is purity ensured?

- Methodology : The compound is synthesized via condensation reactions, such as reacting a precursor with N-(3-methoxypropyl)amine derivatives under controlled conditions (e.g., low temperature, aqueous environments). For example, a similar synthesis route involves condensation of N-(3,4-dichlorobenzoyl)-glutamic acid anhydride with N-(3-methoxypropyl)-N-pentylamine at 5°C . Purification typically involves recrystallization or chromatography, with purity ≥98% confirmed by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) .

Q. How is the molecular structure of N-(3-Methoxypropyl)cyclohexanamine hydrochloride validated?

- Analytical Techniques :

- FT-IR Spectroscopy : Identifies functional groups (e.g., amine, methoxy) via characteristic absorption bands.

- Mass Spectrometry (MS) : Confirms molecular weight (283.8 g/mol) and fragmentation patterns .

- NMR (¹H/¹³C) : Resolves proton environments (e.g., cyclohexane ring protons, methoxypropyl chain) and carbon connectivity .

Q. What are the key physicochemical properties relevant to handling this compound?

- Critical Properties :

- Solubility : Hydrochloride salts are typically water-soluble; solubility in organic solvents (e.g., methanol, DMSO) should be empirically tested.

- Stability : Store at -20°C in airtight containers to prevent degradation; stability ≥5 years under recommended conditions .

Advanced Research Questions

Q. How can environmental variables (e.g., pH, temperature) influence the stability and reactivity of N-(3-Methoxypropyl)cyclohexanamine hydrochloride?

- Experimental Design :

- Conduct accelerated stability studies by exposing the compound to varying pH (3–10), temperatures (4°C to 40°C), and humidity levels. Monitor degradation via HPLC and compare with baseline spectra.

- Evidence from structurally related compounds suggests that temperature fluctuations and ionic strength (e.g., LiCl addition) can alter reactivity in polymer-gel dosimeters, implying similar sensitivity in this compound .

Q. What contradictions exist in reported applications of this compound, and how can they be resolved?

- Case Study : While the compound is described as a research reagent, its pharmacological activity (e.g., interaction with CNS targets) remains underexplored. Arylcyclohexylamine analogs, such as 3-fluoro PCP hydrochloride, show discriminative stimulus effects in rats, suggesting potential neuropharmacological applications . To resolve contradictions, perform receptor-binding assays (e.g., NMDA receptor affinity tests) and compare results with structurally related arylcyclohexylamines.

Q. How can researchers optimize dose-response performance in polymer-gel dosimetry applications?

- Methodological Approach :

- Incorporate inorganic salts (e.g., LiCl) into the gel matrix to enhance radiation sensitivity, as demonstrated for N-(3-Methoxypropyl)acrylamide-based dosimeters .

- Calibrate using standardized radiation sources (e.g., ⁶⁰Co) and validate with Monte Carlo simulations to account for energy absorption discrepancies.

Q. What strategies are recommended for resolving spectral data ambiguities during characterization?

- Advanced Techniques :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex proton environments (e.g., cyclohexane ring conformers).

- X-ray Crystallography : Provides definitive structural confirmation if single crystals are obtainable .

Methodological Resources

- Synthesis Protocols : Refer to condensation reactions in aqueous/organic biphasic systems .

- Analytical Workflows : Combine FT-IR, MS, and NMR for cross-validated structural elucidation .

- Dosimetry Applications : Optimize gel formulations with LiCl additives and validate using radiochemical dosimetry standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.